

A Comparative Transcriptomic Guide: Unraveling the Role of Rms5 in Pea Shoot Branching

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RMS5

Cat. No.: B11936823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of wild-type peas (*Pisum sativum*) and the strigolactone-deficient ramosus5 (**rms5**) mutant, focusing on the transcriptomic alterations that lead to the characteristic increased branching phenotype of the mutant. The information presented herein is supported by experimental data from studies on rms mutants and the known functions of strigolactones in plant development.

Introduction to rms5 and Strigolactone Synthesis

The **rms5** mutant in pea is characterized by a significant increase in shoot branching compared to its wild-type counterpart. This phenotype is a direct consequence of a mutation in the **Rms5** gene, which encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme is a key component of the strigolactone (SL) biosynthesis pathway. Strigolactones are a class of plant hormones that act as a long-distance signal to inhibit axillary bud outgrowth. In **rms5** mutants, the disruption of SL synthesis leads to a failure to suppress branching, resulting in a bushy appearance.

Comparative Transcriptomics: Key Findings

While a specific, publicly available RNA-seq dataset comparing wild-type and **rms5** mutant peas is not currently available, based on studies of other SL-deficient mutants (such as rms1)

and the known downstream effects of SL signaling, a number of key transcriptomic changes are expected.

Differentially Expressed Genes (DEGs)

The following table summarizes the expected differentially expressed genes in **rms5** mutant peas compared to wild-type. The selection is based on the known functions of strigolactones in regulating hormone signaling and plant architecture.

Gene ID	Gene Name/Function	Regulation in rms5 Mutant	Fold Change (log2) (Representative)	Putative Role in Branching Phenotype
PsRMS1	RAMOSUS 1 (CCD8)	Up-regulated	> 8.0	Part of the SL biosynthesis pathway; its upregulation is a hallmark of SL-deficient and -insensitive mutants due to a feedback mechanism.
PsBRC1	BRANCHED1	Down-regulated	< -2.0	A key transcription factor that acts downstream of SLs to suppress bud outgrowth. Its downregulation is a direct cause of increased branching.
PsCYP707A	Absciscic Acid 8'-hydroxylase	Up-regulated	> 2.0	Involved in ABA catabolism. Altered ABA levels can influence bud dormancy and outgrowth.
PsIPT3	Isopentenyltransferase 3	Up-regulated	> 1.5	A key enzyme in cytokinin biosynthesis.

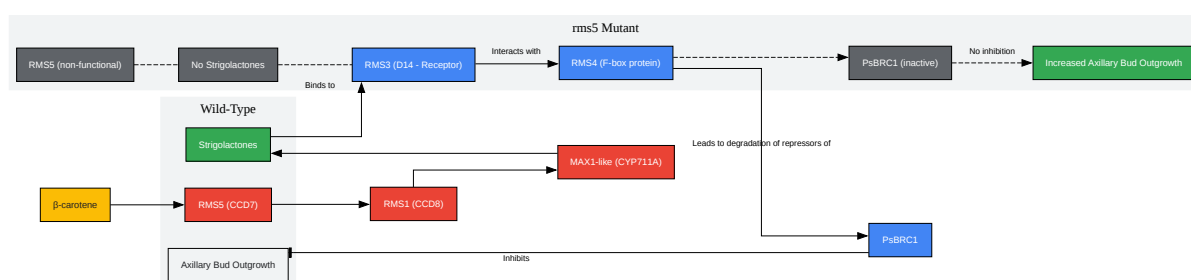
				Increased cytokinin levels promote cell division and bud outgrowth.
PsPIN1	PIN-FORMED 1	Down-regulated	< -1.5	An auxin efflux carrier. Altered auxin transport can disrupt apical dominance and promote lateral bud growth.
PsGH3	Gretchen Hagen 3	Up-regulated	> 2.0	Encodes an enzyme that conjugates auxin to amino acids, thereby inactivating it. Changes in auxin homeostasis affect branching.

Note: The fold changes are representative values based on published data for similar mutants and pathways. Actual values would need to be determined by a specific RNA-seq experiment.

Signaling Pathways

The **rms5** mutation directly impacts the strigolactone signaling pathway, which in turn influences other hormonal pathways to control shoot branching.

Strigolactone Biosynthesis and Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The strigolactone biosynthesis and signaling pathway in pea.

Experimental Protocols

A comparative transcriptomic study of wild-type and **rms5** mutant peas would typically involve the following key experimental procedures.

Plant Growth and Tissue Collection

- **Plant Material:** Wild-type (*Pisum sativum* L.) and **rms5** mutant seeds are surface-sterilized and germinated on moist filter paper in the dark for 3-4 days.
- **Growth Conditions:** Seedlings are transferred to pots containing a sterile soil mix and grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
- **Tissue Harvest:** Apical buds and the subtending two nodes from 3-week-old plants are harvested from both wild-type and **rms5** plants. Samples are immediately frozen in liquid

nitrogen and stored at -80°C until RNA extraction. Three biological replicates for each genotype are collected.

RNA Isolation

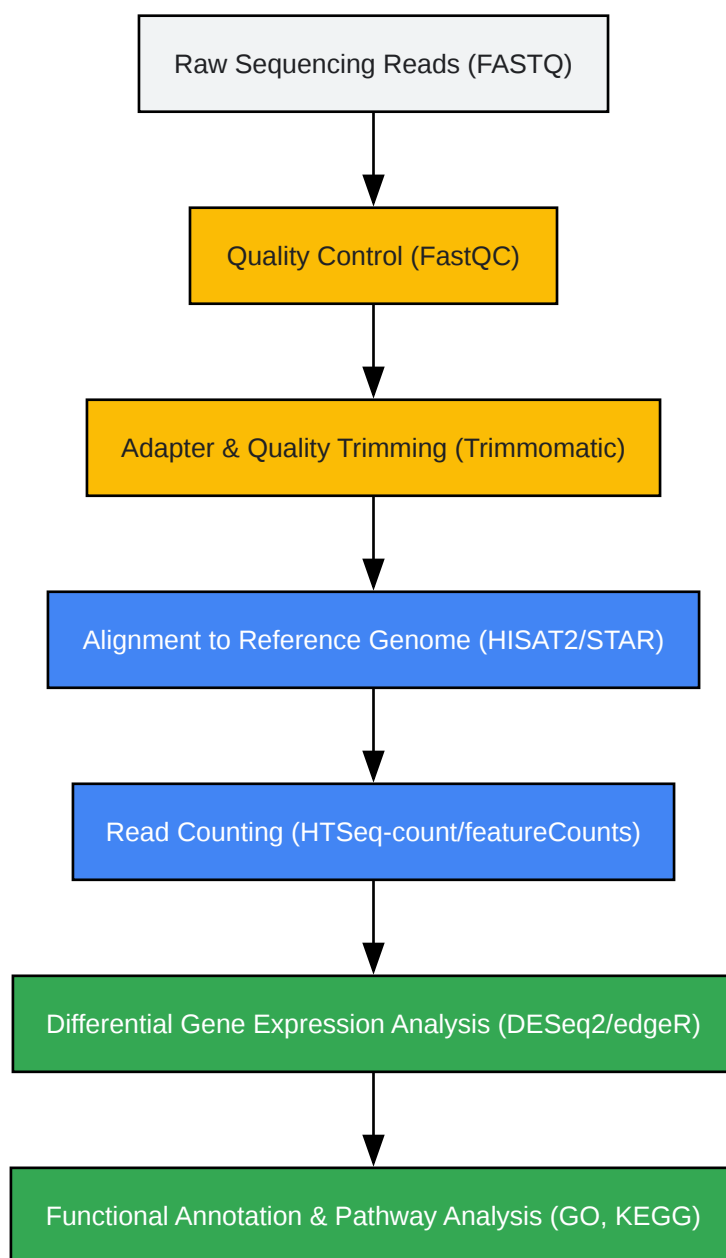
High-quality total RNA is extracted from the collected tissues using a TRIzol-based method or a commercially available plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

RNA-seq Library Preparation and Sequencing

- **mRNA Enrichment:** Poly(A) mRNA is enriched from the total RNA using oligo(dT)-attached magnetic beads.
- **Fragmentation and cDNA Synthesis:** The enriched mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
- **End Repair, A-tailing, and Adapter Ligation:** The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end. Sequencing adapters are then ligated to the cDNA fragments.
- **PCR Amplification:** The adapter-ligated cDNA fragments are amplified by PCR to generate the final library.
- **Sequencing:** The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Bioinformatic Analysis

The following workflow outlines the key steps in analyzing the RNA-seq data.



[Click to download full resolution via product page](#)

Caption: A typical bioinformatics workflow for RNA-seq data analysis.

Conclusion

The comparative transcriptomic analysis of wild-type versus **rms5** mutant peas provides critical insights into the molecular mechanisms by which strigolactones regulate shoot architecture. The deficiency in SL biosynthesis in the **rms5** mutant leads to a cascade of transcriptomic changes, most notably the upregulation of SL biosynthesis genes due to a feedback loop and

the downregulation of branching inhibitors like PsBRC1. These changes, coupled with alterations in other hormone signaling pathways, ultimately result in the increased branching phenotype. Understanding these complex regulatory networks is essential for developing strategies to manipulate plant architecture for improved crop yields.

- To cite this document: BenchChem. [A Comparative Transcriptomic Guide: Unraveling the Role of Rms5 in Pea Shoot Branching]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11936823#comparative-transcriptomics-of-wild-type-vs-rms5-mutant-peas\]](https://www.benchchem.com/product/b11936823#comparative-transcriptomics-of-wild-type-vs-rms5-mutant-peas)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com